molecular formula C27H23N3O2S B2879097 N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866864-69-9

N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2879097
CAS RN: 866864-69-9
M. Wt: 453.56
InChI Key: HEQSCYIBVGVGQD-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. It has been synthesized using various methods and has found applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is not fully understood. However, it has been reported to interact with various biological targets such as cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. It has also been reported to inhibit the production of reactive oxygen species and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been reported to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been reported to induce apoptosis in cancer cells and to inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

For the research on N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. In addition, the use of N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide as a lead compound for the development of new drugs with improved pharmacological properties is also a promising direction for future research.

Synthesis Methods

The synthesis of N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been reported in the literature using various methods. One of the methods involves the reaction of 2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-ol with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-thiol with chloroacetyl chloride in the presence of a base.

Scientific Research Applications

N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been used in scientific research for various applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a probe to study the interaction of chromeno[2,3-d]pyrimidine derivatives with biological targets such as enzymes and receptors.

properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-7-11-19(12-8-17)25-29-26-22(15-20-5-3-4-6-23(20)32-26)27(30-25)33-16-24(31)28-21-13-9-18(2)10-14-21/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSCYIBVGVGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

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